N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluoroaniline with ethylene oxide to form 4-(4-fluorophenyl)piperazine.
Coupling with Benzo[d][1,3]dioxole: The piperazine intermediate is then coupled with a benzo[d][1,3]dioxole derivative under basic conditions to form the desired intermediate.
Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride and 3-methoxypropylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can occur at the piperazine ring, potentially altering its pharmacological properties.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various piperazine derivatives.
Scientific Research Applications
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological and psychological disorders.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes involved in signal transduction pathways. The presence of the piperazine ring suggests it may act as a ligand for serotonin or dopamine receptors, modulating their activity and influencing neurological processes.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide
- N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methylphenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide
Uniqueness
Compared to similar compounds, N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine substitution can significantly influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross the blood-brain barrier, making it a promising candidate for drug development.
Properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-methoxypropyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN4O5/c1-33-14-2-9-27-24(31)25(32)28-16-21(18-3-8-22-23(15-18)35-17-34-22)30-12-10-29(11-13-30)20-6-4-19(26)5-7-20/h3-8,15,21H,2,9-14,16-17H2,1H3,(H,27,31)(H,28,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQNRMHOISOLQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.